1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11FN2O |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
1-(5-fluoropyridin-3-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C8H11FN2O/c1-10-5-8(12)6-2-7(9)4-11-3-6/h2-4,8,10,12H,5H2,1H3 |
InChI Key |
VSYRHVUDPHMBHX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=CN=C1)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol typically involves multi-step organic synthesis starting from fluorinated pyridine derivatives. The key steps generally include:
- Functionalization of the pyridine ring at the 3-position with a fluorine substituent at the 5-position.
- Introduction of the ethan-1-ol side chain bearing a methylamino group.
- Control of stereochemistry and purification to obtain the desired product.
Reported Synthetic Route Overview
According to Vulcanchem (2024), the synthesis begins with a fluorinated pyridine precursor, which undergoes nucleophilic substitution and reductive amination steps to introduce the methylaminoethanol moiety. Although detailed stepwise protocols are proprietary or limited in open literature, the general approach involves:
- Starting material: 5-fluoropyridin-3-yl derivatives.
- Formation of an intermediate aldehyde or ketone at the 3-position side chain.
- Reductive amination using methylamine or methylamino reagents to yield the amino alcohol.
Detailed Example from Related Fluoropyridine Chemistry
While direct literature on this exact compound is sparse, analogous fluoropyridinyl ethanols have been synthesized via the following methodology (inspired by related synthetic schemes from the Chemical and Pharmaceutical Bulletin and patent literature):
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 5-Fluoropyridin-3-yl ketone intermediate + methylamine | Reductive amination in presence of reducing agent (e.g., NaBH3CN) | Moderate to good yield; formation of methylaminoethanol side chain |
| 2 | Purification by filtration and recrystallization | To isolate pure this compound | Yields vary depending on conditions; often >50% |
This approach aligns with typical reductive amination protocols for amino alcohol synthesis, where the ketone or aldehyde intermediate is converted to the corresponding amino alcohol via reductive amination.
Analytical Characterization
The product is characterized by:
- NMR Spectroscopy : Proton NMR typically shows signals corresponding to aromatic protons of the fluoropyridine ring, the methylamino group (singlet near 2.2-2.5 ppm), and the hydroxyl-bearing methine proton.
- Mass Spectrometry (ESI-MS) : Molecular ion peak consistent with m/z 170 (M+H)+ confirms molecular weight.
- Chromatography : Purification by silica gel column chromatography using hexane-ethyl acetate mixtures is common.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 5-Fluoropyridin-3-yl ketone or aldehyde derivative |
| Key Reagents | Methylamine, sodium cyanoborohydride (NaBH3CN) or equivalent reducing agent |
| Solvent | Typically ethanol, methanol, or tetrahydrofuran (THF) |
| Temperature | Room temperature to 65 °C depending on step |
| Reaction Time | 1-4 hours for reductive amination |
| Workup | Filtration, extraction with ethyl acetate, drying over MgSO4 |
| Purification | Silica gel chromatography (hexane/ethyl acetate) |
| Yield | Moderate to good (50-80%) depending on scale and conditions |
| Analytical Data | 1H-NMR, ESI-MS, melting point |
Research Outcomes and Notes
- The presence of the fluorine atom on the pyridine ring enhances the compound's metabolic stability and lipophilicity, which is beneficial for biological activity.
- The methylamino group introduction via reductive amination is a well-established method for preparing amino alcohols, offering good regio- and chemoselectivity.
- Variations in solvent and temperature can influence yield and purity, with ethanol and room temperature conditions being preferred for mild reaction conditions.
- No direct large-scale industrial synthesis data was found, but laboratory-scale preparation is well documented in related fluoropyridine chemistry.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Fluoropyridinyl Group
The fluorine atom at the 5-position of the pyridine ring undergoes S<sub>N</sub>Ar reactions with nucleophiles under basic conditions. This reactivity is exploited to introduce substituents at the pyridine ring:
Mechanistic Insight :
The electron-withdrawing nature of the pyridine ring activates the fluorine for displacement. Sodium cyanoborohydride (NaBH<sub>3</sub>CN) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently used to stabilize intermediates .
Reductive Amination Involving the Methylamino Group
The methylamino group participates in reductive amination with aldehydes or ketones to form secondary amines:
Key Observation :
Reactions proceed efficiently at room temperature in methanol, with minimal side products when FeSO<sub>4</sub>·7H<sub>2</sub>O is added to sequester cyanide ions .
Condensation Reactions of Alcohol and Amine Moieties
The hydroxyl and methylamino groups enable condensation with carbonyl compounds:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | CH<sub>2</sub>Cl<sub>2</sub>, Et<sub>3</sub>N | Acetylated derivative | 92% | |
| Benzophenone | TiCl<sub>4</sub>, reflux | Imine-linked heterocycle | 68% |
Notable Example :
Condensation with 2,4-dichloropyrimidine forms hybrid structures with enhanced antibacterial activity (MIC: 2–8 μg/mL against Staphylococcus aureus) .
Alkylation and Acylation of the Methylamino Group
The methylamino group undergoes alkylation or acylation to modify pharmacological properties:
Oxidation and Reduction Reactions
The alcohol group can be oxidized to a ketone or protected during synthesis:
Coordination Chemistry and Metal Complexes
The compound forms complexes with transition metals, enhancing its utility in catalysis:
| Metal Salt | Ligand Ratio | Application | Source |
|---|---|---|---|
| Pd(OAc)<sub>2</sub> | 1:2 | Suzuki-Miyaura cross-coupling | |
| FeCl<sub>3</sub> | 1:1 | MRI contrast agent studies |
Scientific Research Applications
1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Analogs
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride ()
- Molecular Formula: C₉H₁₂ClFNO
- Key Features : Fluorine at the 4-position of a phenyl ring instead of pyridine.
- Applications: Used in adrenergic receptor studies due to structural similarity to phenylephrine derivatives .
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol ()
- Molecular Formula: C₁₀H₁₅NO₂
- Key Features : Methoxy group at the 4-position of the phenyl ring.
- Comparison: The electron-donating methoxy group increases lipophilicity compared to the electron-withdrawing fluorine on pyridine. Potential Use: Sympathomimetic activity, similar to phenylephrine, but with distinct pharmacokinetics due to substituent differences .
Heterocyclic Analogs
1-(5-Fluoropyridin-3-yl)ethan-1-ol ()
- Molecular Formula: C₇H₈FNO
- Key Features: Lacks the methylamino group on the ethanol chain.
- Serves as a precursor for synthesizing the target compound through aminolysis reactions .
1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol ()
- Molecular Formula: C₈H₁₀FNO
- Key Features : Methyl group at the 5-position and fluorine at the 2-position on pyridine.
- Comparison: Steric hindrance from the methyl group may reduce binding affinity compared to the 5-fluoro substitution in the target compound. Structural flexibility in the ethanol chain remains similar .
Aminoethanol Derivatives with Varied Substituents
2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol ()
- Molecular Formula: C₁₁H₁₇NO
- Key Features: Ethylamino group and 4-methylphenyl substituent.
- The methylphenyl group introduces steric effects absent in the pyridine-based compound .
2-{[(1-Methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol ()
- Molecular Formula : C₇H₁₃N₃O
- Key Features : Pyrazole ring instead of pyridine.
- Comparison :
Structural and Pharmacological Implications
Electronic and Steric Effects
- Fluorine vs. Methoxy/Trifluoromethyl : Fluorine’s electron-withdrawing nature increases the pyridine ring’s polarity, improving water solubility compared to methoxy (electron-donating) or trifluoromethyl (strongly electron-withdrawing) groups .
- Pyridine vs. Phenyl : The pyridine nitrogen enables interactions with metalloenzymes or receptors, a feature absent in phenyl analogs .
Bioactivity Insights
- Neurotransmitter Transporter Affinity: Methylaminoethanol derivatives (e.g., phenylephrine analogs) often target adrenergic or dopamine transporters. The pyridine-based compound may exhibit modified selectivity due to its heterocyclic core .
- Enzyme Inhibition Potential: Analogs like 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol () show glutaminase inhibition, suggesting the target compound could be optimized for similar enzyme targets with improved pyridine-driven specificity .
Q & A
What are the key challenges in synthesizing 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol, and how can reaction conditions be optimized?
Answer:
Synthesis often involves multi-step reactions, including nucleophilic substitution or reductive amination. A common challenge is controlling regioselectivity during fluoropyridine functionalization. For example, refluxing in ethanol with catalysts (e.g., Pd or Cu) can improve yield, as seen in analogous heterocyclic syntheses . Purification via recrystallization (DMF:EtOH mixtures) helps isolate the target compound from byproducts . Optimization may require adjusting stoichiometry, temperature, or solvent polarity to minimize side reactions like over-alkylation.
How can the stereochemistry of this compound be confirmed experimentally?
Answer:
X-ray crystallography is the gold standard for stereochemical confirmation. Refinement tools like SHELXL (with features for handling disordered atoms and hydrogen bonding) enable precise structural determination . Chiral HPLC or NMR using chiral shift reagents (e.g., Eu(hfc)₃) can also resolve enantiomers, as demonstrated for structurally similar amino alcohols .
What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC-MS : Detects impurities and degradation products (e.g., defluorinated byproducts).
- NMR : ¹⁹F NMR is particularly useful for tracking fluoropyridinyl group integrity .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, especially under storage conditions (e.g., inert atmosphere) .
- UV-Vis Spectroscopy : Monitors photo-degradation, critical for fluorinated compounds prone to light-induced reactions .
How does the 5-fluoropyridinyl moiety influence the compound’s reactivity compared to non-fluorinated analogs?
Answer:
The electron-withdrawing fluorine atom increases electrophilicity at the pyridine ring, enhancing susceptibility to nucleophilic substitution. However, it may reduce basicity at the methylamino group, affecting solubility and intermolecular interactions. Comparative studies with analogs like 5-chloropyridin-3-yl derivatives ( ) reveal fluorine’s unique role in hydrogen bonding and metabolic stability .
How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) between computational predictions and experimental results?
Answer:
- Density Functional Theory (DFT) : Recalculate chemical shifts using solvent-effect models (e.g., PCM) to align with experimental conditions.
- Dynamic Effects : Consider conformational flexibility; ROESY or NOESY NMR can identify dominant conformers .
- Cross-Validation : Compare with structurally validated compounds, such as (S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride, to resolve discrepancies .
What strategies are recommended for evaluating the compound’s biological activity in vitro?
Answer:
- Target Binding Assays : Use fluorescence polarization or SPR to study interactions with receptors (e.g., adrenergic or dopaminergic targets, given the methylaminoethanol backbone).
- Metabolic Stability : Incubate with liver microsomes and monitor fluoropyridinyl group retention via LC-MS .
- Cytotoxicity Screening : Compare with analogs like 1-(5-Fluoro-2-iodophenyl)ethan-1-ol to assess structure-activity relationships .
How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD) : Simulate membrane permeability (logP) using tools like GROMACS.
- ADMET Prediction : Software like SwissADME estimates bioavailability and CYP450 interactions, leveraging data from fluorinated pyridine derivatives .
- Docking Studies : Map interactions with cytochrome P450 enzymes to anticipate metabolic pathways .
What precautions are necessary for handling and storing this compound to ensure long-term stability?
Answer:
- Storage : Under inert gas (N₂/Ar) at -20°C, shielded from light to prevent fluoropyridinyl ring degradation .
- Handling : Use anhydrous solvents to avoid hydrolysis of the methylamino group. Safety protocols for fluorinated compounds (e.g., PPE, fume hoods) are critical, as outlined in SDS for related chloropyridinyl derivatives .
How can researchers resolve low yields in the final amination step of the synthesis?
Answer:
- Catalyst Screening : Test Pd/Xantphos or Ni/ligand systems for improved C-N coupling efficiency.
- Solvent Optimization : Replace ethanol with DMF or THF to enhance nucleophilicity of the amine donor .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to prevent side reactions, as seen in peptide-like syntheses .
What are the implications of the compound’s logD and pKa values for its application in CNS-targeted studies?
Answer:
- logD (pH 7.4) : A value >1 suggests blood-brain barrier penetration, critical for neuropharmacology studies.
- pKa : The methylamino group (pKa ~9–10) ensures protonation at physiological pH, enhancing solubility and receptor binding. Compare with analogs like 2-(Methylamino)-1-(4-nitrophenyl)ethanol to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
